4-Bromo-3H-indol-6-amine
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Overview
Description
4-Bromo-3H-indol-6-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical bromination of 3H-indole using N-bromosuccinimide (NBS) in the presence of a radical initiator . The resulting 4-bromo-3H-indole can then be reacted with ammonia or an amine under suitable conditions to introduce the amine group at the 6th position .
Industrial Production Methods
Industrial production of 4-Bromo-3H-indol-6-amine may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 3H-indol-6-amine.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: 3H-indol-6-amine.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3H-indol-6-amine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
4-Bromo-3H-indol-6-amine can be compared with other indole derivatives such as:
4-Bromo-1H-indole-6-amine: Similar structure but different position of the amine group.
4-Bromo-6-(trifluoromethyl)-1H-indole: Contains a trifluoromethyl group instead of an amine.
Methyl 4-bromo-1H-indole-6-carboxylate: Contains a carboxylate group instead of an amine.
These compounds share similar chemical properties but differ in their specific functional groups, leading to unique reactivity and applications.
Properties
Molecular Formula |
C8H7BrN2 |
---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
4-bromo-3H-indol-6-amine |
InChI |
InChI=1S/C8H7BrN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h2-4H,1,10H2 |
InChI Key |
OVTWHVNUTKJUJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C1C(=CC(=C2)N)Br |
Origin of Product |
United States |
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